Product packaging for 5-pentyl-1H-pyrazol-3-amine(Cat. No.:CAS No. 126748-59-2)

5-pentyl-1H-pyrazol-3-amine

Cat. No.: B590873
CAS No.: 126748-59-2
M. Wt: 153.229
InChI Key: GOEALGZVWIHJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-pentyl-1H-pyrazol-3-amine is a chemical compound of significant interest in scientific research, primarily serving as a versatile building block for synthesizing more complex heterocyclic systems. Its structure, featuring a pyrazole core with a pentyl substituent and an amine group, is analogous to other 5-alkyl-1H-pyrazol-3-amines that have been identified as key intermediates in developing novel pharmaceutical agents. Notably, closely related 1H -pyrazol-5-amine derivatives have been synthesized and investigated as potent, covalent thrombin inhibitors with a serine-trapping mechanism of action, representing a promising avenue for safer anticoagulant therapies . Beyond medicinal chemistry, the pyrazol-3-amine scaffold is valuable in materials science. Research on similar compounds demonstrates their application in creating functional organic semiconductors and heterojunctions for optoelectronics . These materials exhibit attractive photophysical properties, making them candidates for use in organic photovoltaic cells and other devices . As a research chemical, this compound offers researchers a flexible template for drug discovery, medicinal chemistry, and the development of novel organic materials. Handling and Safety: For Research Use Only. Not intended for diagnostic or therapeutic use. This product is not for human consumption. Refer to the safety data sheet for detailed handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3 B590873 5-pentyl-1H-pyrazol-3-amine CAS No. 126748-59-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126748-59-2

Molecular Formula

C8H15N3

Molecular Weight

153.229

IUPAC Name

5-pentyl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-2-3-4-5-7-6-8(9)11-10-7/h6H,2-5H2,1H3,(H3,9,10,11)

InChI Key

GOEALGZVWIHJMH-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=NN1)N

Synonyms

1H-Pyrazol-3-amine, 5-pentyl-

Origin of Product

United States

Chemical Reactivity and Transformations of 5 Pentyl 1h Pyrazol 3 Amine Derivatives

Reactions Involving the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. Its aromatic character makes it susceptible to electrophilic substitution, while the presence of nitrogen atoms also allows for nucleophilic interactions. pharmajournal.netpharmaguideline.com

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole ring is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. chim.it Conversely, it readily undergoes electrophilic substitution, with the position of attack being influenced by the existing substituents. pharmajournal.netpharmaguideline.com In 3-aminopyrazoles, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. mdpi.comencyclopedia.pub

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) at the C4 position is achieved by treatment with nitric acid in a sulfuric acid medium.

Halogenation: Bromination, for example, can be carried out using bromine in acetic acid, leading to the substitution of a hydrogen atom at the C4 position.

The electron-donating nature of the 3-amino group enhances the reactivity of the pyrazole ring towards electrophiles. chim.it However, under acidic conditions, the pyridine-like nitrogen atom can be protonated, which can influence the reaction's regioselectivity. mdpi.comencyclopedia.pub

Nucleophilic substitution on the pyrazole ring is less common but can be achieved under specific conditions, particularly with the presence of good leaving groups or through metal-catalyzed cross-coupling reactions. chim.itmdpi.com For instance, 5-chloropyrazoles can undergo nucleophilic substitution with primary alkylamines, although this often requires microwave assistance and a cesium mediator due to the inherent low reactivity of the pyrazole ring towards nucleophiles. chim.it

Table 1: Electrophilic Substitution Reactions of 3-Aminopyrazole (B16455) Derivatives
ReactionReagentsPosition of SubstitutionProduct Type
NitrationHNO₃/H₂SO₄C44-Nitro-3-aminopyrazole derivative
Halogenation (Bromination)Br₂/CH₃COOHC44-Bromo-3-aminopyrazole derivative

Oxidation and Reduction Pathways

The pyrazole ring is generally stable towards oxidation due to its aromaticity. pharmajournal.netcopbela.org However, the side chains attached to the ring can be oxidized. For instance, alkyl side chains can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. pharmajournal.netcopbela.org The 3-amino group can also be susceptible to oxidation. N-substituted 3-aminopyrazoles can be oxidized to form azopyrazoles using reagents like electrogenerated bromine or sodium hypochlorite. rcsi.scienceresearchgate.netcolab.ws

Reduction of the pyrazole ring is possible but typically requires catalytic hydrogenation. This process first yields pyrazolines and then pyrazolidines. pharmajournal.netcopbela.org These reduced forms are stronger bases than the parent pyrazole. pharmajournal.netcopbela.org

Table 2: Oxidation and Reduction of Pyrazole Derivatives
TransformationReagents/ConditionsProduct
Oxidation of side-chainPotassium permanganateCarboxylic acid derivative
Oxidation of 3-amino groupElectrogenerated bromine, Sodium hypochloriteAzopyrazole
Reduction of pyrazole ringH₂, Metal catalystPyrazoline, Pyrazolidine

Ring Modification and Rearrangement Studies

The pyrazole ring can be a precursor for the synthesis of various fused heterocyclic systems. researchgate.netnih.govsemanticscholar.org These transformations often involve the participation of both the pyrazole ring and its substituents. For example, 3-aminopyrazoles can undergo ring transformation reactions to form bicyclic fused systems like imidazo[4,5-c]pyrazoles. researchgate.net

Rearrangements of substituted pyrazoles have also been documented. For instance, the reaction of 3-aminopyrazole with chloroacetyl chloride can lead to a mixture of N-acylated products which then rearrange to the more stable 3-(chloroacetamido)pyrazole. researchgate.net Additionally, Rh(II)-catalyzed reactions of pyrazoles with diazocarbonyl compounds can lead to ring expansion, forming 1,2-dihydropyrimidines. acs.org Oxidative rearrangement of N-aminopyrazoles using lead(IV) acetate (B1210297) can yield 1,2,3-triazines. arkat-usa.orgrsc.org

Reactivity of the 3-Amino Group

The 3-amino group in 5-pentyl-1H-pyrazol-3-amine is a key site of reactivity, acting as a nucleophile in a variety of reactions. chim.it

Formation of Amides and Other Nitrogen-Containing Derivatives

The exocyclic amino group readily reacts with electrophiles. A common transformation is the formation of amides through reaction with acid chlorides or carboxylic acids. nih.gov For instance, Boc-protected aminopyrazoles can be condensed with various acid chlorides, followed by deprotection to yield a library of amide derivatives. nih.gov This reactivity allows for the straightforward synthesis of a wide range of N-functionalized pyrazoles.

Participation in Condensation and Cycloaddition Reactions

The 3-amino group is a crucial participant in condensation and cycloaddition reactions, which are widely used to construct fused heterocyclic systems. mdpi.com 3-Aminopyrazoles react with 1,3-bielectrophilic reagents to form fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines. researchgate.netsemanticscholar.org

For example, the condensation of 3(5)-aminopyrazoles with β-keto esters is a common method for synthesizing pyrazolo[1,5-a]pyrimidines. researchgate.net Three-component reactions involving 3-aminopyrazoles, aldehydes, and malononitrile (B47326) can also lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net The regioselectivity of these reactions, determining which nitrogen atom of the pyrazole ring participates in the cyclization, can often be controlled by the reaction conditions. semanticscholar.orgbeilstein-journals.org

Table 3: Reactions of the 3-Amino Group
Reaction TypeReactantsProduct Type
Amide formationAcid chlorides, Carboxylic acidsN-Acylated pyrazole derivatives (Amides)
Condensation/Cycloadditionβ-Keto esters, 1,3-Diketones, EnaminonitrilesFused pyrazoloazines (e.g., Pyrazolo[1,5-a]pyrimidines)
Three-component reactionAldehydes, MalononitrilePyrazolo[1,5-a]pyrimidine derivatives

Formation of Fused Heterocyclic Systems

This compound is an excellent synthon for the construction of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, imidazo[1,2-b]pyrazoles, and other annulated derivatives. beilstein-journals.orgbeilstein-journals.orgsemanticscholar.orgevitachem.com The regioselectivity of these reactions is often governed by the differential nucleophilicity of the exocyclic amino group versus the endocyclic ring nitrogen. researchgate.net

The synthesis of pyrazolo[1,5-a]pyrimidines is one of the most common transformations of 5-aminopyrazoles. mdpi.com The general method involves the cyclocondensation reaction of the 3-aminopyrazole derivative with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound, β-enaminone, or ethyl acetoacetate (B1235776). semanticscholar.orgmdpi.com The reaction typically proceeds by initial attack of the exocyclic amino group on one of the electrophilic centers, followed by intramolecular cyclization and dehydration to yield the fused pyrimidine (B1678525) ring. semanticscholar.org

The reaction of this compound with various 1,3-dicarbonyl compounds can lead to a diverse range of substituted pyrazolo[1,5-a]pyrimidines. For instance, using pentane-2,4-dione results in a dimethyl-substituted pyrazolo[1,5-a]pyrimidine, while employing ethyl acetoacetate can yield a methyl-substituted pyrazolo[1,5-a]pyrimidin-7-one. semanticscholar.org These reactions are often catalyzed by acids, such as sulfuric acid in acetic acid, and proceed with high yields. semanticscholar.org Recently, novel synthetic routes have been developed, including a KOt-Bu-catalyzed condensation of 1,5-diones with 5-aminopyrazoles, which involves a C-C bond cleavage. beilstein-journals.org

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines from this compound

1,3-BielectrophileProductTypical Conditions
Pentane-2,4-dione2-Pentyl-5,7-dimethylpyrazolo[1,5-a]pyrimidineH₂SO₄, AcOH, RT
Ethyl acetoacetate2-Pentyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-oneH₂SO₄, AcOH, RT
Diethyl malonate2-Pentylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dioneNaOEt, EtOH, Reflux
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one2-Pentyl-7-phenylpyrazolo[1,5-a]pyrimidineEtOH, Reflux

The imidazo[1,2-b]pyrazole scaffold can be synthesized from 5-aminopyrazole precursors through several established routes. beilstein-journals.orgscirp.org A common method involves the reaction with α-haloketones or their equivalents. scirp.org For example, 5-aminopyrazoles react with bromomalononitrile to yield 6-aminoimidazo[1,2-b]pyrazole-7-carbonitriles. koreascience.kr

Another approach is the intramolecular cyclodehydration of N-acylated aminopyrazoles. beilstein-journals.org Acylation of the 5-amino group with chloroacetyl chloride, followed by base-mediated cyclization, affords imidazo[1,2-b]pyrazol-2-ol derivatives. scirp.org Dehydration of 5-amino-1-(2-hydroxyethyl)pyrazoles using concentrated sulfuric acid also yields the fused imidazo[1,2-b]pyrazole system. scirp.orgnih.gov Furthermore, the aza-Wittig reaction of 5-aminopyrazoles can be employed. This involves converting the amino group into a phosphine (B1218219) imine, which then reacts with a p-chloroketone to furnish the imidazo[1,2-b]pyrazole ring system. scirp.org

Table 2: Construction of Imidazo[1,2-b]pyrazoles from this compound

ReagentIntermediate/ProductTypical Conditions
2-Bromoacetophenone2-Phenyl-6-pentyl-1H-imidazo[1,2-b]pyrazoleEtOH, Reflux
Chloroacetyl chloride2-Hydroxy-6-pentyl-1H-imidazo[1,2-b]pyrazole1. Basic medium, 2. Cyclization
Bromomalononitrile6-Amino-7-cyano-2-pentyl-1H-imidazo[1,2-b]pyrazoleDMF, Piperidine
Hydroximoyl chloride3-Nitroso-2-aryl-6-pentyl-1H-imidazo[1,2-b]pyrazoleEtOH, RT

Beyond pyrimidines and imidazoles, 5-aminopyrazoles are precursors to a variety of other fused heterocyclic systems. For instance, pyrazolo[3,4-b]pyridines can be synthesized through the reaction of 5-aminopyrazoles with α,β-unsaturated ketones in an ionic liquid, proceeding via a sequence of Michael addition, cyclization, dehydration, and aromatization. beilstein-journals.org Multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and a cyclic ketone or ester can also yield complex fused pyridines. beilstein-journals.org

The diazotization of 5-aminopyrazole-4-carbonitriles provides a one-pot synthesis of pyrazolo[3,4-d] researchgate.netCurrent time information in Bangalore, IN.smolecule.comtriazin-4-ones, which are structural analogues of purines. scirp.org Additionally, Rhodium(III)-catalyzed C-H activation and annulation reactions of 5-aminopyrazoles with alkynes have been developed to construct pyrazolo[1,5-a]quinazolines, showcasing a modern approach to forming fused systems with high atom economy. rsc.org

Table 3: Synthesis of Other Annulated Pyrazoles from this compound Derivatives

Reagent(s)Fused SystemTypical Conditions
α,β-Unsaturated KetonePyrazolo[3,4-b]pyridine[bmim]Br, 90 °C
NaNO₂, HCl (on 4-cyano derivative)Pyrazolo[3,4-d] researchgate.netCurrent time information in Bangalore, IN.smolecule.comtriazineAqueous acid
Alkynoate/AlkynamidePyrazolo[1,5-a]quinazoline[RhCp*Cl₂]₂, AgSbF₆
Arylaldehyde, 2H-Thiopyran-3,5(4H,6H)-dionePyrazolo[3,4-b]thiopyrano[4,3-e]pyridineGlacial AcOH, NH₄OAc

Dimerization and Self-Association Behavior

The self-association of 5-aminopyrazoles can lead to the formation of dimeric fused structures. Research has demonstrated that under copper catalysis, 3-methyl-1-phenyl-1H-pyrazol-5-amine can undergo oxidative dimerization through various coupling pathways. mdpi.com This reactivity is expected to be applicable to this compound.

Three main types of dimeric products have been identified, resulting from different bond formations:

C-H/N-H Coupling: This pathway leads to the formation of pyrazole-fused pyridazines, specifically dipyrazolo[3,4-c:4',3'-e]pyridazines. This involves the coupling between the C4 carbon of one pyrazole ring and the exocyclic amino group of a second pyrazole molecule. mdpi.com

C-H/C-H Coupling: Coupling at the C4 position of two pyrazole molecules results in a bi-pyrazole intermediate, which can then undergo further reactions.

N-H/N-H Coupling: The coupling of the exocyclic amino groups of two molecules forms a hydrazo-linked dimer. This intermediate can then cyclize to form pyrazole-fused pyrazines, such as dipyrazolo[3,4-b:3',4'-e]pyrazines. mdpi.com

The reaction conditions, including the choice of copper catalyst, oxidant, and solvent, can be tuned to selectively favor one dimerization pathway over another, providing access to different classes of pyrazole-fused dimers. mdpi.com

Table 4: Potential Dimeric Products from this compound

Dimerization PathwayFused Dimeric ProductGeneral Structure
C4-H / N-H CouplingDipyrazolo[3,4-c:4',3'-e]pyridazineA pyridazine (B1198779) ring fused between two pyrazole units.
N-H / N-H CouplingDipyrazolo[3,4-b:3',4'-e]pyrazineA pyrazine (B50134) ring fused between two pyrazole units.
C4-H / C4-H Coupling4,4'-Bi(this compound)Direct bond between the C4 positions of two pyrazole rings.

Structural Elucidation and Theoretical Investigations

Advanced Spectroscopic and Crystallographic Probes for Structural Elucidation

Spectroscopic and crystallographic methods are indispensable for determining the precise molecular structure, tautomeric forms, and solid-state arrangement of heterocyclic compounds like 5-pentyl-1H-pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerism and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For N-unsubstituted pyrazoles such as this compound, a key phenomenon observable by NMR is annular prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole (B372694) ring, leading to two distinct but rapidly interconverting tautomeric forms: this compound and 3-pentyl-1H-pyrazol-5-amine.

In typical NMR experiments at room temperature, this tautomeric exchange is often rapid on the NMR timescale. mdpi.com This results in the observation of averaged signals for the carbon atoms at positions 3 and 5 (C3/C5) and their attached protons, often appearing as broad signals. mdpi.com Low-temperature NMR studies can slow this exchange, allowing for the resolution of distinct signals for each tautomer. mdpi.com

For this compound, the electron-donating nature of both the amino group and the alkyl (pentyl) group is expected to influence the tautomeric equilibrium. Theoretical studies on similar 3-aminopyrazoles suggest that the tautomer with the amino group at the C3 position is generally more stable. mdpi.com The expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on data from analogous pyrazole derivatives. rsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Predicted values are based on analogous pyrazole structures and standard substituent effects. Solvent: CDCl₃.

Atom Nucleus Predicted Chemical Shift (ppm) Notes
Pyrazole H4¹H5.4 - 5.8Singlet, characteristic of the proton on the pyrazole ring.
NH (ring)¹H10.0 - 12.0 (broad)Signal for the N-H proton of the pyrazole ring; often broad and may exchange with D₂O. libretexts.org
NH₂ (amine)¹H3.5 - 5.0 (broad)Signal for the primary amine protons; often broad and will exchange with D₂O. libretexts.org
Pentyl CH₂ (α to ring)¹H2.5 - 2.8Triplet, deshielded by the pyrazole ring.
Pentyl (CH₂)₃¹H1.2 - 1.7Multiplets, typical aliphatic region.
Pentyl CH₃¹H0.8 - 1.0Triplet, terminal methyl group.
Pyrazole C5¹³C~148Attached to the pentyl group. Position can be averaged with C3 due to tautomerism. mdpi.com
Pyrazole C3¹³C~152Attached to the amine group. Position can be averaged with C5 due to tautomerism. mdpi.com
Pyrazole C4¹³C95 - 100The sole C-H carbon on the pyrazole ring.
Pentyl C1'¹³C28 - 32Carbon alpha to the pyrazole ring.
Pentyl C2', C3', C4'¹³C22 - 31Aliphatic carbons of the pentyl chain.
Pentyl C5'¹³C~14Terminal methyl carbon.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic fingerprint. For this compound, the IR spectrum would be dominated by absorptions from the amine (NH₂) group, the pyrazole ring (N-H, C=N, C=C), and the pentyl group (C-H).

Primary amines typically show two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations. libretexts.org The pyrazole N-H bond also gives rise to a stretching vibration. The aliphatic C-H bonds of the pentyl group will produce strong absorptions just below 3000 cm⁻¹, while the aromatic C-H of the pyrazole ring appears above 3000 cm⁻¹. smolecule.com

Interactive Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Asymmetric)Primary Amine (NH₂)3400 - 3500Medium
N-H Stretch (Symmetric)Primary Amine (NH₂)3300 - 3400Medium
N-H StretchPyrazole Ring3150 - 3250Broad, Medium
C-H StretchPyrazole Ring3050 - 3150Medium-Weak
C-H Stretch (Asymm. & Symm.)Pentyl Group (CH₂, CH₃)2850 - 2960Strong
N-H Bend (Scissoring)Primary Amine (NH₂)1580 - 1650Medium-Strong
C=N and C=C StretchPyrazole Ring1500 - 1610Medium-Strong
C-N StretchAryl Amine1250 - 1340Medium

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive information about the molecular structure and packing arrangement in the solid state. While a specific crystal structure for this compound has not been reported, analysis of related N-unsubstituted pyrazoles reveals common structural motifs. mdpi.com These compounds typically form intermolecular hydrogen bonds, which are crucial in defining their supramolecular architecture. mdpi.comresearchgate.net

It is highly probable that this compound would crystallize to form hydrogen-bonded aggregates. Two common arrangements are:

Dimers: Two molecules form a cyclic structure through N-H···N hydrogen bonds between the pyrazole rings.

Catemers: Molecules form extended linear chains via N-H···N hydrogen bonds.

Computational Chemistry and Quantum Mechanical Studies

Theoretical calculations, particularly those using quantum mechanics, are vital for predicting and understanding molecular properties that can be challenging to measure experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. bohrium.com It is widely applied to optimize molecular geometries, predict spectroscopic properties, and assess the stability of different isomers and tautomers. mdpi.comresearchgate.net

For this compound, DFT calculations would be instrumental in:

Confirming Tautomer Stability: Calculations can determine the relative energies of the two possible annular tautomers. For pyrazoles with electron-donating substituents like amino and alkyl groups, the tautomer where the amino group is at position C3 is consistently predicted to be the more stable form. mdpi.com

Geometry Optimization: DFT can calculate the lowest energy conformation, providing precise bond lengths and angles. The pyrazole ring is planar, while the pentyl chain would adopt a staggered conformation to minimize steric strain.

Predicting Vibrational Frequencies: Calculated IR frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. tandfonline.com

Interactive Table 3: Predicted Geometric Parameters for the Pyrazole Ring of this compound (DFT Optimized)

Parameters are typical values based on DFT calculations of similar pyrazole structures (e.g., at the B3LYP/6-311+G(2d,p) level). tandfonline.com

Parameter Atoms Predicted Value
Bond LengthN1-N2~1.38 Å
Bond LengthN2-C3~1.33 Å
Bond LengthC3-C4~1.42 Å
Bond LengthC4-C5~1.37 Å
Bond LengthC5-N1~1.35 Å
Bond LengthC3-N(amine)~1.37 Å
Bond AngleC5-N1-N2~112°
Bond AngleN1-N2-C3~105°
Bond AngleN2-C3-C4~111°
Bond AngleC3-C4-C5~106°
Bond AngleC4-C5-N1~106°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity.

HOMO: The HOMO represents the orbital from which an electron is most easily donated. For this compound, the HOMO is expected to be delocalized primarily over the electron-rich pyrazole ring and the lone pair of the C3-amino group, indicating these are the primary sites for electrophilic attack.

LUMO: The LUMO is the lowest energy orbital that can accept an electron. It is typically a π* antibonding orbital distributed across the pyrazole ring system.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests high chemical reactivity and polarizability, while a large gap indicates high kinetic stability. nih.gov For similar pyrazole amine derivatives, the HOMO-LUMO gap is typically calculated to be in the range of 4.5 to 5.5 eV. smolecule.comnih.gov

Interactive Table 4: Predicted Frontier Molecular Orbital Properties for this compound (DFT Calculated)

Parameter Predicted Value / Description Significance
HOMO Energy-5.5 to -6.5 eVIndicates the ionization potential; ease of donating an electron.
LUMO Energy-0.5 to -1.5 eVIndicates the electron affinity; ability to accept an electron.
HOMO-LUMO Gap (ΔE)4.5 - 5.5 eVA larger gap correlates with higher kinetic stability and lower reactivity. nih.gov
HOMO DistributionDelocalized over the pyrazole ring and C3-amino group.Defines the nucleophilic character and sites of electrophilic attack.
LUMO DistributionDelocalized over the π* system of the pyrazole ring.Defines the electrophilic character and sites of nucleophilic attack.

Theoretical Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a powerful tool for structural elucidation, often used to complement and interpret experimental data. For pyrazole derivatives, Density Functional Theory (DFT) has emerged as a reliable and widely used approach. researchgate.net

Theoretical calculations for molecules like this compound typically begin with geometry optimization to find the most stable three-dimensional structure. researchgate.net Following optimization, spectroscopic properties such as NMR chemical shifts and IR vibrational frequencies are calculated. researchgate.net

For the calculation of ¹H and ¹³C NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed. researchgate.netresearchgate.net The accuracy of these predictions depends significantly on the choice of the DFT functional and the basis set. researchgate.net Studies on related heterocyclic compounds have evaluated a range of functionals, including B3LYP, M06-2X, and PBE1PBE, paired with basis sets like 6-311G(d,p), 6-311++G(d,p), or TZVP, to find the best correlation with experimental values. researchgate.netresearchgate.net The choice of basis set has been shown to be crucial, with the TZVP basis set, for instance, yielding more accurate results than the 6-311+G(2d,p) set in certain cases. researchgate.net Calculations can be performed for the molecule in the gas phase or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate solution-phase conditions, which can be critical for accurate predictions in solvents like DMSO. researchgate.netresearchgate.net

Similarly, theoretical IR spectra are calculated to predict vibrational frequencies. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic deficiencies in the computational method, providing a better match with experimental IR spectra. researchgate.netmdpi.com This computational analysis aids in the assignment of complex experimental spectra to specific vibrational modes of the different tautomeric forms. mdpi.comdntb.gov.ua

Table 1: Common DFT Methodologies for Spectroscopic Prediction This table is interactive and can be sorted by clicking on the headers.

Parameter Computational Method Typical Functionals Typical Basis Sets Application Reference
NMR Chemical Shifts GIAO (Gauge-Independent Atomic Orbital) B3LYP, M06-2X, PBE1PBE 6-311G(d,p), TZVP Prediction of ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net
IR Frequencies Vibrational Frequency Calculation B3LYP 6-311++G(d,p) Prediction of IR spectra and assignment of vibrational modes. researchgate.netmdpi.com
Molecular Geometry Geometry Optimization B3LYP, M06-2X 6-311G(d,p), TZVP Determination of the lowest energy conformation. researchgate.netresearchgate.net

Prototropic Tautomerism in 3(5)-Aminopyrazoles

Pyrazoles substituted with an amino group at position 3 or 5 exhibit annular prototropic tautomerism. dntb.gov.uaencyclopedia.pub This phenomenon involves a facile and energetically accessible 1,2-proton shift between the two adjacent nitrogen atoms of the pyrazole ring. mdpi.com This results in an equilibrium between two distinct tautomeric forms: 1H-pyrazol-3-amine and 1H-pyrazol-5-amine. mdpi.comencyclopedia.pub For the specific compound , this corresponds to an equilibrium between This compound and 3-pentyl-1H-pyrazol-5-amine .

While side-chain tautomerism could theoretically produce imino forms, studies indicate that these are generally not formed, and only the annular tautomerism is significant for 3(5)-aminopyrazoles. encyclopedia.pub The position of this tautomeric equilibrium is a critical feature, as it influences the molecule's reactivity, physicochemical properties, and biological interactions. researchgate.net

Computational studies, such as those using DFT with the B3LYP functional and 6-311++G(d,p) basis set, have been instrumental in investigating this equilibrium. mdpi.comdntb.gov.uauc.pt For the parent 3(5)-aminopyrazole, calculations predict the 3-amino tautomer to be more stable than the 5-amino tautomer, with a calculated Gibbs free energy difference of approximately 9.8 kJ mol⁻¹. mdpi.comdntb.gov.uauc.pt This preference is attributed to a combination of electronic interactions involving the amine group's lone pair with the pyrazole π-system and electrostatic repulsions. mdpi.com

The balance between the 3-amino and 5-amino tautomers is not fixed but is delicately modulated by both the electronic nature of other substituents on the pyrazole ring and the surrounding chemical environment, particularly the solvent. researchgate.netresearchgate.net

Substituent Effects: The electronic properties of substituents play a determinative role. A general principle has been established through extensive theoretical and experimental work:

Electron-donating groups (EDGs) , such as amino (-NH₂), hydroxyl (-OH), and alkyl groups (e.g., -CH₃, -pentyl), tend to stabilize the 3-amino tautomer. mdpi.commdpi.com The pentyl group on this compound is a weak electron-donating alkyl group, which would favor the 3-amino tautomeric form.

Electron-withdrawing groups (EWGs) , such as cyano (-CN), nitro (-NO₂), or carboxyl (-COOH), favor the stabilization of the 5-amino tautomer. researchgate.netresearchgate.netmdpi.com For instance, studies on 4-cyano-3(5)-aminopyrazoles show a preference for the 5-amino tautomer in solution. researchgate.net

This effect can be rationalized by considering that the 3-amino tautomer places the electron-donating amino group adjacent to the pyrrole-like NH, which is favorable. Conversely, an electron-withdrawing group is better stabilized when it is adjacent to the pyridine-like nitrogen, a situation found in the 5-amino tautomer. mdpi.comnih.gov

Environmental Factors: The polarity of the solvent is a key environmental factor influencing the tautomeric equilibrium. researchgate.netnih.gov In the gas phase or non-polar solvents, the inherent stability of one tautomer over the other dominates. However, in polar solvents, the equilibrium can shift. The 5-amino tautomer is generally more polar than the 3-amino form. researchgate.net Consequently, increasing solvent polarity, for example by moving from the gas phase to a DMSO solution, can increase the relative stability of the 5-amino tautomer. researchgate.net In some cases, this stabilization is significant enough to allow for the simultaneous observation of both tautomers in solution, as seen in the NMR spectra of certain 4-substituted 3(5)-aminopyrazoles in DMSO-d₆. researchgate.net

Table 2: Influence of Substituents and Solvent on Tautomeric Preference in 3(5)-Aminopyrazoles This table is interactive and can be sorted by clicking on the headers.

Compound Class Substituent (at C4) Solvent Predominant Tautomer Key Factor Reference
3(5)-Aminopyrazole None (unsubstituted) Gas Phase / Argon Matrix 3-Amino Inherent electronic stability mdpi.comdntb.gov.ua
4-Aryl-3(5)-aminopyrazole Aryl (e.g., Phenyl) Solid State 3-Amino Crystal packing forces researchgate.net
4-Cyano-3(5)-aminopyrazole -CN (EWG) DMSO 5-Amino EWG stabilization & solvent polarity researchgate.net
4-Thiocyanato-3(5)-aminopyrazole -SCN (EWG) DMSO 5-Amino EWG stabilization & solvent polarity researchgate.net

Hydrogen bonding, both within a single molecule and between molecules, is a critical factor governing the structure and tautomeric preferences of 3(5)-aminopyrazoles, especially in the solid state. researchgate.netnih.gov

Intramolecular Interactions: While less common in the simple parent structures, intramolecular hydrogen bonds can become a significant factor in more complex derivatives, influencing the conformation of substituent groups. nih.gov For example, in certain pyrazole carboxamides, intramolecular hydrogen bonds can lock the conformation of the side chain, which in turn can have a subtle influence on the annular tautomeric equilibrium. nih.gov

Intermolecular Interactions: Intermolecular hydrogen bonding is a dominant feature in the condensed phase. 3(5)-Aminopyrazoles possess both hydrogen bond donors (the amine -NH₂ and the ring N-H) and acceptors (the pyridine-like ring nitrogen). iucr.org This functionality allows for the formation of robust, self-assembling supramolecular structures. In the solid state, it is common to observe centrosymmetric dimers stabilized by two N-H···N hydrogen bonds between the pyrazole rings of two separate molecules. nih.gov These dimers can then be linked into larger chains or 3D networks by further hydrogen bonds involving the exocyclic amino groups. iucr.org The specific pattern of these interactions dictates the crystal packing. The electronic character of substituents can influence the strength of these hydrogen bonds; electron-donating groups tend to stabilize the hydrogen-bonded dimers of 3-substituted tautomers. mdpi.com The ability to form these specific hydrogen bond patterns, sometimes described as a "hydrogen bond 'zipper' structure," enhances the binding affinity of these molecules to biological receptors. tandfonline.com

Enzyme and Receptor Modulation

The pyrazole scaffold is a common feature in molecules designed to modulate the activity of enzymes and receptors. evitachem.com These interactions can lead to the inhibition of biochemical pathways or the modulation of cellular signaling.

Kinase Inhibition Mechanisms

The pyrazole core is a recognized pharmacophore in the development of kinase inhibitors, which are critical in cancer and inflammation research. nih.gov Derivatives of 3-aminopyrazole (B16455), for instance, have been developed as inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes central to cell cycle regulation. nih.gov The mechanism often involves the pyrazole derivative binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby halting the signaling cascade. nih.gov

The N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core has been a particular focus for developing selective kinase inhibitors. nih.gov Modifications to the pyrazole ring, such as the introduction of various alkyl or aryl groups, can significantly affect the selectivity and potency of these inhibitors. nih.gov While specific studies on this compound are limited, the structural motif suggests potential activity as a kinase inhibitor, likely acting as an ATP-competitive inhibitor. nih.gov

Table 1: Kinase Inhibition Activity of Selected Pyrazole Derivatives

Compound Target Kinase Activity Reference
43d (3-amino-1H-pyrazole derivative) CDK16 EC50 = 33 nM nih.gov
Tozasertib (N-(1H-pyrazol-3-yl)pyrimidin-4-amine core) Aurora Kinase, CDK16 KD = 160 nM for CDK16 nih.gov

This table presents data for related pyrazole compounds to illustrate the kinase inhibition potential of the chemical class.

Interaction with Specific Enzymes (e.g., α-glucosidase, α-amylase)

Inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase are a key strategy in managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Several studies have investigated pyrazole derivatives as potential inhibitors of these enzymes. bohrium.comresearchgate.netresearchgate.net

For example, a study on (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide demonstrated potent α-glucosidase inhibitory activity, superior to the standard drug Acarbose. bohrium.comresearchgate.net Molecular docking studies suggest that these compounds bind effectively to the active site of the enzyme. bohrium.com Another derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, showed moderate inhibitory activity against both α-glucosidase and α-amylase. researchgate.net Although direct testing on this compound has not been reported, its structural similarity to these active compounds suggests it may also possess inhibitory activity against these digestive enzymes.

Table 2: α-Glucosidase and α-Amylase Inhibition by Pyrazole Derivatives

Compound Enzyme IC50 Value Reference
(E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide α-Glucosidase Potent inhibitor (more than Acarbose) bohrium.comresearchgate.net
(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide α-Glucosidase 310.57 ± 2.67 µM researchgate.net
(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide α-Amylase 182.19 ± 3.20 µM researchgate.net

This table includes data from various pyrazole derivatives to show the potential for this class of compounds to inhibit α-glucosidase and α-amylase.

Modulator Activity at Cellular Receptors

Pyrazole derivatives are known to act as modulators of various cellular receptors, contributing to their diverse pharmacological profiles. They have been investigated as antagonists for receptors involved in inflammatory pathways. evitachem.com The mechanism of action involves the compound binding to the receptor, which can either block the binding of the natural ligand (antagonism) or otherwise alter the receptor's activity and downstream signaling. The aminopropyl and phenyl groups on related pyrazole structures have been noted for their roles in forming hydrogen bonds and engaging in hydrophobic interactions with receptor sites. This suggests that the pentyl group of this compound could enhance hydrophobic interactions within receptor pockets. vulcanchem.com

Nucleic Acid Interactions

Beyond proteins, nucleic acids have emerged as a potential target for pyrazole-based compounds. jst.go.jp These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells.

DNA Binding Studies

Research into 1H-pyrazole-3-carboxamide derivatives has shown that these molecules can bind to DNA. jst.go.jp One particular compound, pym-5, demonstrated a significant DNA-binding affinity (Kpym-5=1.06×105 M−1). jst.go.jp Spectroscopic and viscosity measurement studies suggested a minor groove binding mode for these compounds, which was supported by molecular docking. jst.go.jp The binding was shown to affect the conformation of DNA. jst.go.jp Furthermore, copper(II) complexes containing pyrazolone (B3327878) ligands have been observed to bind to DNA through an intercalation mode, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This evidence suggests that the planar pyrazole ring system is a key structural feature for DNA interaction. vulcanchem.comjst.go.jp

Potential for DNA Cleavage Activity

Some pyrazole derivatives have demonstrated the ability to cleave DNA, an activity of significant interest for the development of anticancer agents. jst.go.jp The compound pym-5, which binds to DNA, was also found to induce cleavage of supercoiled pBR322 plasmid DNA. jst.go.jp In other studies, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones were shown to be highly active in DNA photocleavage, where the compounds degrade DNA upon irradiation with light. researchgate.net Additionally, copper complexes of pyrazolone derivatives have been shown to cleave supercoiled DNA, often in the presence of an activating agent like hydrogen peroxide. researchgate.net These findings highlight a potential mechanism of action for pyrazole compounds, including the possibility of DNA damage by this compound, although this specific activity has yet to be directly investigated for this molecule.

Investigation of Cellular Pathway Perturbation

The therapeutic potential of pyrazole-based compounds is largely attributed to their interaction with critical cellular signaling pathways. Dysregulation of these pathways is a hallmark of various diseases, including cancer and inflammatory disorders. nih.govjapsonline.com Investigations have focused on how these molecules can influence processes such as inflammatory responses and cell division.

A significant area of research has been the anti-inflammatory effects of pyrazole derivatives, specifically their ability to reduce the production of pro-inflammatory cytokines. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β) are key mediators of inflammation. nih.govnih.gov

Studies have demonstrated that various compounds built upon the pyrazole framework can inhibit the production of these inflammatory molecules. For instance, a series of 5-amide-1H-pyrazole-3-carboxyl derivatives were developed as potent antagonists for the P2Y14 receptor, a pathway involved in innate immunity. nih.gov The optimized compound from this series, known as compound 16, was shown to effectively reduce the levels of IL-6, IL-1β, and TNF-α in a lipopolysaccharide-induced acute peritonitis model. nih.gov Similarly, other research has identified 3,5-diaryl pyrazole derivatives that exhibit inhibitory activity against both IL-6 and TNF-α. nih.gov Pyrazolone derivatives have also been shown to inhibit the production of TNF-α and IL-6 in serum. nih.gov

The table below summarizes findings on the cytokine-reducing effects of various pyrazole derivatives.

Pyrazole Derivative ClassCytokines InhibitedResearch ContextCitation
5-Amide-1H-pyrazole-3-carboxylIL-6, IL-1β, TNF-αAcute peritonitis animal model nih.gov
3,5-Diaryl pyrazolesIL-6, TNF-αIn vitro inhibition assays nih.gov
Pyrazolone derivativesTNF-α, IL-6In vivo serum analysis nih.gov
Biaryl amide pyrazole derivativesTNF-α, IL-6, IL-12In vitro macrophage stimulation science.gov

This table presents data from studies on various pyrazole derivatives to illustrate the anti-inflammatory potential of this class of compounds.

Beyond inflammation, pyrazole derivatives have been extensively investigated for their influence on cell cycle regulation, a critical process in cancer research. japsonline.commdpi.com The ability to halt the proliferation of cancer cells at specific phases of the cell cycle is a key mechanism for many chemotherapeutic agents.

One study on a novel pyrazole derivative, referred to as PTA-1, demonstrated potent anticancer activity in triple-negative breast cancer cells. mdpi.com Mechanistic analysis revealed that PTA-1 treatment led to the accumulation of cells in the S and G2/M phases of the cell cycle, effectively arresting their division. mdpi.com This cell cycle arrest is a crucial step that can precede apoptosis, or programmed cell death.

Further research into other 3-amino-1H-pyrazole-based compounds designed as kinase inhibitors found that specific derivatives led to a significant accumulation of cells in the G2/M phase at various concentrations. nih.gov This effect on the cell cycle supports the potential of these compounds as antiproliferative agents. The specific phase of arrest can vary between different pyrazole derivatives; for example, some pyrazoline compounds have been reported to induce arrest at the G0/G1 phase, while others halt the cycle at the S or G2/M phase. researchgate.net

The data below illustrates the effect of the pyrazole derivative PTA-1 on the cell cycle of MDA-MB-231 breast cancer cells after 72 hours of exposure.

Treatment Concentration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseCitation
0 µM (Control)58.6%22.1%19.3% mdpi.com
1.25 µM45.4%24.3%30.3% mdpi.com
2.5 µM39.8%25.1%35.1% mdpi.com
5 µM35.2%23.9%40.9% mdpi.com

This table shows the dose-dependent effect of pyrazole derivative PTA-1 on cell cycle phase distribution, indicating a significant arrest in the G2/M phase. Data is derived from a study on triple-negative breast cancer cells. mdpi.com

Conclusion

5-pentyl-1H-pyrazol-3-amine, as a representative of the 5-alkyl-1H-pyrazol-3-amine subclass, embodies the versatility and significance of the pyrazole (B372694) scaffold in chemical sciences. Its well-defined structure, accessible synthetic routes, and diverse reactivity make it a valuable building block for the creation of more complex molecules. The ongoing research into its synthesis, properties, and applications continues to highlight its potential in fields ranging from medicinal chemistry to materials science. As our understanding of this and related aminopyrazole derivatives deepens, it is likely that new and innovative applications for these fascinating compounds will continue to emerge.

Structure Activity Relationship Sar Studies of 5 Pentyl 1h Pyrazol 3 Amine and Its Analogs

Impact of the Pentyl Chain at C-5 on Molecular Interactions

Steric and Lipophilic Contributions

The pentyl chain is a nonpolar, lipophilic (fat-loving) group. nih.gov This characteristic is crucial for the molecule's ability to interact with hydrophobic pockets in target proteins. The length and flexibility of the pentyl chain allow it to fit into and form favorable van der Waals interactions within these nonpolar regions of a binding site. The size and shape of the pentyl group also contribute sterically, meaning its physical presence can either facilitate or hinder the optimal orientation of the entire molecule within the binding site. acs.org Studies on related pyrazole (B372694) derivatives have shown that the size of the alkyl substituent at C-5 can be a determining factor for biological activity. For instance, in a series of pyrazole-based cannabinoid receptor antagonists, a pentyl group at the N1 position was associated with high affinity. jbclinpharm.org While this is a different position, it highlights the general importance of alkyl chain length in receptor interactions.

Role of the 3-Amino Group in Biological Recognition

The amino group (-NH2) at the C-3 position of the pyrazole ring is a key functional group that significantly influences the molecule's biological activity. researchgate.netscispace.commdpi.comresearchgate.net Its ability to participate in hydrogen bonding and its potential for chemical modification are central to its role in molecular recognition.

Hydrogen Bonding Capacity and Interaction with Active Sites

The 3-amino group is a potent hydrogen bond donor. mdpi.comresearchgate.net This capability allows it to form strong, directional interactions with specific amino acid residues, such as aspartate, asparagine, and the carbonyl backbone of proteins, within the active site of a biological target. chemmethod.comnih.gov These hydrogen bonds are crucial for the specific recognition and stable binding of the molecule. The position of the amino group at C-3 is often critical for orienting the molecule correctly within the binding site to allow for these interactions to occur. The formation of these hydrogen bonds can be a determining factor in the compound's biological efficacy. nih.govresearchgate.net

Substituent Effects at Other Pyrazole Ring Positions

The introduction of different groups at the N-1 position, for example, can significantly alter the compound's affinity and selectivity for its target. In studies of pyrazole-based ligands, the N-1 substituent has been shown to be a key determinant of activity. nih.gov For instance, the presence of an aryl group at N-1 is a common feature in many biologically active pyrazoles. jbclinpharm.org

Similarly, substitution at the C-4 position can also impact biological activity. The introduction of various functional groups at this position can modify the molecule's steric and electronic profile, potentially leading to enhanced or diminished interactions with the target. scispace.comnih.gov

The following table summarizes the effects of various substituents on the activity of pyrazole derivatives based on findings from related studies.

Position of SubstitutionType of SubstituentObserved Effect on ActivityReference
N-12,4-dichlorophenylHigh affinity for CB1 receptor jbclinpharm.org
N-14-chlorobenzylMaintained or improved activity in some analogs nih.gov
C-4p-chlorobenzoylConsidered fundamental for antitubercular activity in one study scispace.com
C-4MethylDecreased inhibitory activity in some meprin inhibitors nih.gov
C-4BenzylDecreased inhibitory activity in some meprin inhibitors nih.gov

Table 1: Examples of Substituent Effects on the Activity of Pyrazole Derivatives

Modulation of Electronic and Steric Properties

The biological activity of pyrazole derivatives is significantly influenced by the electronic and steric properties of the substituents on the pyrazole ring. mdpi.com The reactivity of 3(5)-aminopyrazoles is highly modulated by the electronic and steric features of their substituents. mdpi.com

The alkyl group at the C5 position of the pyrazole ring plays a crucial role in the molecule's interaction with its biological targets. Studies on pyrazole derivatives as cannabinoid receptor antagonists have shown that the nature of the substituent at this position is critical for binding affinity. While many potent antagonists feature an aryl group at the C5 position, the presence of an alkyl chain like a pentyl group is also tolerated and can influence the compound's pharmacological profile. wikipedia.org For instance, in a series of pyrazole derivatives, N1 substituents such as n-pentyl and n-hexyl were associated with high affinity for the CB1 receptor. jbclinpharm.org

Modifications to the alkyl chain at the C5 position can impact the compound's lipophilicity and steric bulk, thereby affecting its ability to fit into the binding pocket of a target protein. For example, in a study of pyrazole sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, varying the length of the alkyl chain at the C5 position from a methyl to an n-butyl group was well-tolerated, with an n-propyl chain showing a threefold increase in potency compared to the methyl analog. acs.org This suggests that a lipophilic pocket exists that can accommodate an aliphatic side chain of a specific size. However, further increasing the lipophilicity by having alkyl groups at both the C3 and C5 positions led to a drop in activity, indicating a delicate balance between lipophilicity and steric hindrance. acs.org

The amino group at the C3 position is a critical functional group for both chemical reactivity and biological activity, often participating in hydrogen bonding with the active sites of enzymes. vulcanchem.com SAR studies on pyrazole-based kinase inhibitors have highlighted the importance of this amino group or a substituted amine in interacting with the hinge region of the kinase domain. nih.gov

Interactive Table: Effect of C5-Alkyl Substituent on NAAA Inhibitory Activity acs.org

CompoundC5-SubstituentIC50 (µM)
8Ethyl0.62
9n-Propyl0.33
10n-Butyl0.91
11iso-Propyl0.64
12tert-Butyl0.78
153,5-diethyl1.11

Correlation with Specific Biomolecular Target Binding

The structural features of 5-pentyl-1H-pyrazol-3-amine and its analogs have been correlated with their binding to specific biomolecular targets, most notably cannabinoid receptors and protein kinases.

Cannabinoid Receptors:

A significant body of research has focused on pyrazole derivatives as cannabinoid receptor 1 (CB1) antagonists. wikipedia.orgjbclinpharm.org The diarylpyrazole rimonabant (B1662492) was a prototypic CB1 antagonist, and SAR studies have revealed key structural requirements for high affinity. wikipedia.org These include a para-substituted phenyl group at the C5 position and a 2,4-dichlorophenyl group at the N1 position. wikipedia.org However, studies have also explored analogs with alkyl substituents. It was found that replacing the piperidinyl group at the 3-position of a rimonabant analog with a pentyl or heptyl chain conferred agonistic properties, suggesting that the C3 position is involved in determining whether a compound acts as an antagonist or an agonist. wikipedia.org

Interactive Table: Binding Affinity of Pyrazole Derivatives at the CB1 Receptor jbclinpharm.org

CompoundN1-SubstituentC5-SubstituentKi (nM)
1 (Rimonabant)2,4-dichlorophenyl4-chlorophenyl2
33n-pentyl4-chlorophenylHigh Affinity
35n-hexyl4-chlorophenylHigh Affinity

Protein Kinases:

The pyrazole scaffold is a common feature in many protein kinase inhibitors. nih.govnih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to this compound, is a known pharmacophore for kinase inhibition. nih.gov The amino group at the C3 position often forms crucial hydrogen bonds with the hinge region of the kinase active site. nih.gov

SAR studies on aminopyrazole-based inhibitors have shown that substituents on the pyrazole ring can be varied to achieve selectivity for different kinases. nih.govnih.gov For example, in a series of pyrazolopyridine inhibitors of enteroviruses, which likely target a viral protein with kinase-like features, variations at the N1, C4, and C6 positions of the pyrazolopyridine core were explored to optimize antiviral activity. ucla.edu This highlights the tunability of the pyrazole scaffold for targeting specific protein binding sites.

Stereochemical Considerations and Chiral Analogs

The introduction of stereocenters into the structure of this compound or its analogs can have a profound impact on their biological activity. Chirality can arise from a stereogenic center in one of the substituents or from the pyrazole ring itself if it becomes part of a larger, rigid, and asymmetric structure.

While this compound itself is achiral, the synthesis of chiral analogs is an important area of research. researchgate.net The biological activity of chiral molecules often resides in only one of the enantiomers, while the other may be inactive or even have undesirable side effects. acs.org Therefore, the stereoselective synthesis of chiral amines and their derivatives is of great interest in medicinal chemistry. acs.org

The synthesis of chiral dihydropyrazoles (pyrazolines) has been extensively reviewed, and these chiral scaffolds have been shown to possess a wide range of biological activities, including acting as CB1 receptor antagonists. researchgate.netnih.gov For instance, the cinchonidine (B190817) salt of (4S,5S)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been prepared as a useful intermediate for the synthesis of chiral cannabinoid CB1 neutral antagonists. nih.gov

Furthermore, the concept of axial chirality has been explored in pyrazole derivatives. acs.org Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, can exist in suitably substituted biaryl pyrazoles. The enantioselective synthesis of such axially chiral pyrazoles has been achieved, demonstrating the feasibility of introducing this type of stereochemistry into pyrazole-based compounds. acs.org

While there is no specific literature on the chiral analogs of this compound, the principles of stereochemistry suggest that introducing a chiral center, for example, by branching the pentyl chain or by incorporating a chiral substituent on the amine, would likely lead to enantiomers with different biological activities. The development of methods for the chiral resolution of racemic pyrazole derivatives is therefore an important aspect of their medicinal chemistry. jbclinpharm.org

Advanced Research Applications in Chemical Biology and Materials Science

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Aminopyrazoles are highly valued as starting materials for the synthesis of a wide array of more complex heterocyclic structures. scirp.orgscirp.org Their polyfunctional nature, with nucleophilic sites at the amino group (5-NH2), the ring nitrogen (1-NH), and a ring carbon (4-CH), allows them to react with various bielectrophiles to construct fused ring systems. beilstein-journals.org

The condensation of 5-aminopyrazoles with different bielectrophilic partners is a well-established strategy for creating fused pyrazoloazines, which are heterocyclic systems of significant medicinal and biological interest. beilstein-journals.orgbeilstein-journals.org These reactions leverage the nucleophilic character of the aminopyrazole core to build additional rings onto the pyrazole (B372694) framework. For example, reactions with α,β-unsaturated ketones can yield pyrazolo[3,4-b]pyridines, while reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines. beilstein-journals.org The versatility of this approach allows for the construction of a diverse library of fused systems. beilstein-journals.org

Another important transformation involves the reaction of 5-aminopyrazoles with reagents like chloroacetyl chloride or hydroximoyl chlorides to produce imidazo[1,2-b]pyrazole scaffolds. scirp.orgscirp.org These synthetic routes demonstrate the role of the aminopyrazole moiety as a foundational element for generating molecular complexity. scirp.org The specific pentyl group in 5-pentyl-1H-pyrazol-3-amine can be used to modulate properties such as lipophilicity in the final fused products.

Table 1: Examples of Fused Heterocyclic Scaffolds Derived from 5-Aminopyrazoles
Reactant TypeResulting Fused SystemReference
α,β-Unsaturated KetonesPyrazolo[3,4-b]pyridines beilstein-journals.org
1,3-Dicarbonyl CompoundsPyrazolo[1,5-a]pyrimidines beilstein-journals.org
α-Ketohydroximoyl ChloridesImidazolo[1,2-b]pyrazoles scirp.org
Isatin and 4-hydroxycoumarinSpiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives beilstein-journals.org

Beyond fused scaffolds, aminopyrazoles serve as precursors for more intricate multi-ring systems through innovative reaction cascades. One such advanced application is the oxidative ring-opening of 1H-pyrazol-5-amines. researchgate.net Under mild, transition-metal-free conditions, these compounds can be transformed into 3-diazenylacrylonitrile derivatives. This ring-opened intermediate can then participate in subsequent reactions. For instance, the addition of a deprotonated 1H-pyrrole-2-carbaldehyde to the vinyl group of the intermediate can initiate a domino cyclization, ultimately affording complex pyrazolo–pyrrolo–pyrazine (B50134) scaffolds. researchgate.net This method highlights how the inherent reactivity of the aminopyrazole core can be harnessed to construct unique and complex multi-ring architectures that would be challenging to access through other synthetic routes. researchgate.net

Development of Chemical Probes for Biological Systems

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. mdpi.com Derivatives of this compound can be developed into chemical probes—specialized molecules used to study and manipulate biological systems. beilstein-journals.orgresearchgate.net

Aminopyrazole-based compounds have been instrumental in elucidating the mechanisms of various enzymes, particularly protein kinases. mdpi.com For example, derivatives have been designed as potent and selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. mdpi.com By using techniques such as X-ray crystallography, researchers have been able to visualize how these aminopyrazole inhibitors bind within the ATP-binding pocket of the kinase. mdpi.com Such studies provide precise, atomic-level details of molecular recognition, helping to explain the basis of inhibitor potency and selectivity. Furthermore, mechanistic investigations with aminopyrazole-derived molecules have revealed their ability to induce specific cellular responses, such as blocking the cell cycle at the G2/M phase or modulating the expression of apoptosis-related genes like Bcl-2 and Bax. mdpi.com

Chemical probes derived from aminopyrazole structures are valuable tools for target validation, the process of confirming that a specific biological molecule (e.g., an enzyme or receptor) is directly involved in a disease process. beilstein-journals.orgresearchgate.net By designing a potent and selective inhibitor for a target, researchers can use it to modulate the target's activity in cellular or animal models and observe the resulting biological or therapeutic effect.

Recent research has identified aminopyrazole derivatives as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov A pyrazole-based compound was recently discovered to be a selective inhibitor and degrader of Histone Deacetylase 6 (HDAC6), showing therapeutic potential in a mouse model of acute liver injury. nih.gov The successful use of these compounds to inhibit their targets and produce a desired therapeutic outcome helps to validate those targets for future drug development. nih.govnih.gov

Table 2: Biological Targets Modulated by Aminopyrazole-Based Probes
Target ClassSpecific Target ExampleTherapeutic AreaReference
Protein Kinasesp38 MAP KinaseInflammation mdpi.com
Protein KinasesFibroblast Growth Factor Receptors (FGFRs)Oncology nih.gov
Protein KinasesBruton's Tyrosine Kinase (BTK)Oncology/Immunology mdpi.com
Histone DeacetylasesHDAC6Liver Injury nih.gov

Integration in Advanced Materials Science

While the primary application of this compound and related aminopyrazoles is overwhelmingly in the fields of organic synthesis and medicinal chemistry, the broader class of pyrazoles has found some use in materials science. scirp.orgscirp.org For instance, certain amino-pyrazolone derivatives have been utilized as components in dyestuffs. scirp.orgscirp.org However, based on available literature, the specific integration of this compound into advanced materials such as polymers, liquid crystals, or functional organic materials is not a widely documented area of research. The compound's utility remains predominantly centered on its role as a versatile synthetic intermediate for biologically active molecules. mdpi.comscirp.org

Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The ability to tailor the organic ligand is a key feature in the design of MOFs with specific properties for applications in gas storage, separation, and catalysis. digitellinc.com While direct experimental studies on the use of this compound as a primary ligand in MOF synthesis are not yet widely reported, its molecular structure suggests significant potential in this area.

The pyrazole moiety itself is a well-established building block for MOFs, with the two adjacent nitrogen atoms capable of coordinating to metal centers. researchgate.net The presence of the 3-amino group in this compound introduces an additional coordination site, allowing for the formation of more complex and potentially more stable framework structures. This amino group can also serve as a post-synthetic modification site, enabling the introduction of other functional groups to tailor the properties of the MOF.

The pentyl group, a five-carbon alkyl chain, is another crucial feature. This non-polar substituent can influence the resulting MOF's properties in several ways:

Pore Size and Shape: The length and flexibility of the pentyl chain can act as a "strut" within the framework, influencing the size and shape of the pores.

Hydrophobicity: The aliphatic nature of the pentyl group can increase the hydrophobicity of the MOF's internal surface, which could be advantageous for the selective adsorption of non-polar molecules.

Interpenetration: The steric bulk of the pentyl groups may prevent the interpenetration of multiple framework structures, a common phenomenon in MOF synthesis that can reduce porosity.

The table below outlines the key structural features of this compound and their potential roles in the formation and properties of MOFs.

Structural FeaturePotential Role in MOFs
Pyrazole RingPrimary coordination site with metal ions through its two nitrogen atoms.
3-Amino GroupSecondary coordination site; potential for post-synthetic modification.
Pentyl GroupInfluences pore size, shape, and hydrophobicity; may prevent framework interpenetration.

The synthesis of MOFs using pyrazole-functionalized carboxylic acid ligands has been demonstrated to yield materials with interesting properties, such as selective dye adsorption. rsc.org It is conceivable that this compound could be utilized in mixed-ligand systems, in conjunction with carboxylate or other linkers, to create novel MOF architectures with tailored functionalities.

Exploration in Organic Semiconducting Materials

The field of organic electronics is continuously searching for new molecular components for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Pyrazole and its derivatives have been investigated as potential organic semiconductors due to their aromaticity and tunable electronic properties. nih.gov The specific compound this compound possesses features that make it a candidate for exploration in this area.

The electronic properties of pyrazole-based materials are largely determined by the π-conjugated system of the pyrazole ring. The introduction of substituents can significantly modulate these properties. The 3-amino group is an electron-donating group, which would be expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the molecule. This is a critical parameter in determining the charge injection and transport properties of an organic semiconductor.

The pentyl chain, while not directly participating in the π-conjugation, can have a profound impact on the material's solid-state properties. The length and conformation of the alkyl chain influence the intermolecular packing of the molecules in the solid state. This, in turn, affects the degree of π-orbital overlap between adjacent molecules, which is a key determinant of charge carrier mobility. Proper tuning of the alkyl chain length can lead to more ordered packing arrangements, facilitating efficient charge transport.

The table below summarizes the potential effects of the substituents of this compound on its properties as an organic semiconducting material.

SubstituentPotential Effect on Semiconducting Properties
3-Amino GroupElectron-donating nature can raise the HOMO level, influencing charge injection.
Pentyl GroupInfluences solid-state packing, which in turn affects charge carrier mobility.

While experimental data on the semiconducting properties of this compound is currently limited, the known characteristics of substituted pyrazoles provide a strong rationale for its investigation. Further research into its synthesis, purification, and characterization in thin-film form is warranted to fully assess its potential in organic electronic devices.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 5-alkyl-3-amino-1H-pyrazoles often relies on classical condensation reactions, such as the reaction of hydrazine (B178648) with β-ketonitriles. mdpi.com A key intermediate for synthesizing 5-pentyl-1H-pyrazol-3-amine is 3-oxooctanenitrile, which can be condensed with hydrazine hydrate. mdpi.com While effective, these traditional methods can present challenges related to yield, purification, and the use of hazardous reagents.

Future research should prioritize the development of more efficient and sustainable synthetic strategies. Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalyst systems (e.g., solid-supported catalysts), and reaction conditions. Microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would enable more efficient and reproducible production.

Alternative Starting Materials: Exploring pathways from more readily available or renewable starting materials than traditional precursors could enhance the sustainability of the synthesis.

Table 1: Comparison of Synthetic Methodologies for Aminopyrazoles
MethodologyDescriptionPotential Advantages for this compound
Classical Batch SynthesisCondensation of a β-ketonitrile with hydrazine in a reaction vessel.Established and well-understood methodology.
Microwave-Assisted SynthesisUtilizes microwave irradiation to heat the reaction mixture rapidly and uniformly.Reduced reaction times, potential for higher yields, and improved energy efficiency.
Flow ChemistryReagents are continuously pumped through a reactor.Enhanced safety, precise control over reaction parameters, easy scalability, and potential for in-line purification.
Catalytic MethodsEmploying novel catalysts (e.g., metal-organic frameworks, nanoparticles) to improve reaction efficiency and selectivity.Lower catalyst loading, milder reaction conditions, and potential for asymmetric synthesis of chiral analogs.

Deeper Exploration of Specific Biomolecular Interactions at Atomic Resolution

The aminopyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous inhibitors of protein kinases and other enzymes. mdpi.comnih.gov For instance, derivatives of 5-aminopyrazole have been developed as inhibitors of p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFRs). mdpi.comnih.gov The pentyl group of this compound is likely to interact with hydrophobic pockets within protein active sites, potentially influencing binding affinity and selectivity.

Future research should focus on identifying and characterizing the specific biomolecular targets of this compound. A systematic approach would involve:

Target Identification: Screening this compound against panels of biologically relevant targets, particularly protein kinases, cyclooxygenases (COX), and lipases, where other pyrazole (B372694) derivatives have shown activity. researchgate.netnih.gov

X-ray Crystallography and NMR Spectroscopy: Obtaining high-resolution structural data of the compound in complex with its identified protein target(s). This is critical for understanding the precise binding mode at an atomic level. nih.gov Such studies would reveal the specific amino acid residues that interact with the pyrazole core, the 3-amino group, and crucially, the 5-pentyl chain.

Biophysical Techniques: Employing methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify the thermodynamics and kinetics of the binding interaction.

These studies would provide a detailed map of the molecular interactions, paving the way for rational drug design.

Computational Design of Targeted Analogs with Predictable Interaction Profiles

Leveraging the structural data from atomic-resolution studies, computational chemistry can be a powerful tool for designing next-generation analogs with improved properties. Structure-based drug design (SBDD) methodologies can be applied to systematically modify the this compound scaffold to optimize interactions with a chosen biological target.

Key computational avenues to explore include:

Molecular Docking: Simulating the binding of a virtual library of analogs to the target protein's active site to predict binding affinities and poses. This can guide the selection of the most promising derivatives for synthesis.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction and the role of conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate structural features of analogs with their biological activity, enabling the prediction of potency for newly designed compounds.

This in silico approach can significantly accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources. researchgate.net

Exploration of Chemo- and Regioselective Functionalization Strategies

The this compound scaffold offers multiple sites for chemical modification: the N1 and N2 atoms of the pyrazole ring, the C4 position, and the exocyclic amino group at C3. The ability to selectively functionalize each of these positions is crucial for creating diverse chemical libraries for biological screening. However, controlling the regioselectivity of these reactions can be challenging due to the tautomerism of the pyrazole ring and the multiple nucleophilic sites. nih.gov

Future research should focus on developing robust and predictable methods for selective functionalization:

N1 vs. N2 Alkylation/Arylation: Developing conditions (e.g., specific bases, solvents, and temperatures) that favor substitution at one nitrogen atom over the other to generate specific regioisomers. nih.gov

C4 Position Functionalization: Exploring electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts type reactions, at the C4 position, which is often activated for such transformations.

Amino Group Derivatization: Investigating acylation, sulfonylation, and reductive amination reactions at the 3-amino group to introduce a wide range of functional moieties.

Orthogonal Protection Strategies: Designing synthetic routes that use protecting groups to temporarily block certain reactive sites, allowing for the selective modification of others.

Success in this area would provide access to a wide array of novel chemical entities with tailored properties. mdpi.com

Table 2: Potential Sites for Functionalization of this compound
PositionType of ReactionPotential New Functionality
N1/N2Alkylation, ArylationModulate solubility, metabolic stability, and target interactions.
C3-NH₂Acylation, Sulfonylation, AmidationIntroduce new hydrogen bond donors/acceptors, alter electronic properties.
C4Halogenation, Formylation, NitrationProvide a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira).
C5-PentylOxidation, Introduction of unsaturationFine-tune hydrophobic interactions and metabolic profile.

Potential in Emerging Areas of Chemical Biology and Supramolecular Chemistry

Beyond traditional medicinal chemistry, the unique structural features of this compound make it an intriguing candidate for applications in chemical biology and supramolecular chemistry.

Chemical Biology: The scaffold could be developed into chemical probes to study biological processes. By attaching reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, derivatives of this compound could be used to visualize, isolate, and identify their cellular binding partners, providing valuable insights into cell signaling pathways.

Supramolecular Chemistry: Pyrazole rings are excellent hydrogen bond donors and acceptors and can participate in π-π stacking interactions. nih.gov These non-covalent interactions are the foundation of supramolecular chemistry. acs.org The amphiphilic nature of this compound, with its polar aminopyrazole head and nonpolar pentyl tail, suggests a potential for self-assembly into higher-order structures like micelles, vesicles, or organogels. Research in this area could explore its use as a building block for novel functional materials, liquid crystals, or stimuli-responsive systems. mdpi.com

By pursuing these diverse research avenues, the scientific community can fully elucidate the chemical and biological properties of this compound, transforming it from a simple chemical entity into a valuable tool for science and technology.

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 5-pentyl-1H-pyrazol-3-amine, and what are their limitations?

Pyrazole derivatives like this compound are typically synthesized via multistep reactions involving condensation, alkylation, or nucleophilic substitution. For example, similar compounds are synthesized by reacting pyrazole precursors with alkyl halides under reflux in solvents like ethanol or acetonitrile . A key limitation is regioselectivity during alkylation, as competing reactions may yield undesired isomers. Purification challenges due to byproducts (e.g., unreacted halides) also require careful optimization of solvent systems and reaction times .

What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine group’s position and pentyl chain integration. For example, in analogous pyrazoles, the amine proton appears as a singlet near δ 5.5 ppm, while alkyl chain protons resonate between δ 1.2–1.6 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks), and Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) .

How does the solubility and stability of this compound influence experimental design?

The compound’s solubility varies with solvent polarity. For instance, pyrazole amines with alkyl chains show moderate solubility in ethanol or acetonitrile but poor solubility in water, necessitating polar aprotic solvents for reactions . Stability studies under varying pH and temperature are essential, as prolonged storage may lead to degradation, particularly in acidic conditions .

Advanced Research Questions

How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For example, the amine group in pyrazoles acts as an electron donor, directing electrophiles to the C-4 position. Molecular electrostatic potential (MEP) surfaces derived from InChI-based structural data (e.g., PubChem) help predict regioselectivity in halogenation or nitration reactions .

What strategies resolve discrepancies in biological activity data across structurally similar pyrazole derivatives?

Contradictions in bioactivity (e.g., varying IC₅₀ values) often arise from substituent effects. For instance, fluorinated phenyl groups enhance metabolic stability compared to chlorinated analogs, altering pharmacokinetics . Systematic Structure-Activity Relationship (SAR) studies, coupled with HPLC purity assessments (>95%), can isolate structural contributions to activity .

How can continuous flow synthesis improve scalability and yield for this compound?

Continuous flow reactors enhance reaction control by maintaining precise temperature and residence times. For pyrazole derivatives, this method reduces side reactions (e.g., over-alkylation) and improves yields by 15–20% compared to batch processes . In-line analytics (e.g., UV monitoring) enable real-time adjustments, critical for scaling from milligram to gram quantities .

What role does the pentyl chain play in modulating the compound’s interactions with biological targets?

The pentyl chain influences lipophilicity, affecting membrane permeability and target binding. Molecular dynamics simulations show that longer alkyl chains (e.g., pentyl vs. methyl) enhance hydrophobic interactions with enzyme active sites, as seen in kinase inhibitors . However, excessive chain length may reduce solubility, requiring a balance in structure optimization .

Methodological Insights

  • Synthetic Optimization : Use reflux conditions with ethanol for controlled alkylation .
  • Analytical Validation : Combine NMR, HRMS, and IR for unambiguous structural confirmation .
  • SAR Studies : Compare fluorinated vs. chlorinated analogs to isolate electronic effects .
  • Process Engineering : Implement continuous flow systems for scalable, reproducible synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.